![molecular formula C12H13NO2 B13487919 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction is often catalyzed by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. For instance, a common approach involves the cycloaddition of 1,5-dienes using a mercury lamp . This method, however, requires specialized equipment and is challenging to scale up.
Industrial Production Methods
In an industrial setting, the production of such compounds may involve more scalable and efficient methods. One approach is the use of photocatalytic cycloaddition reactions, which provide access to a variety of substitution patterns on the bicyclic framework . These methods are operationally simple and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework or to reduce functional groups present on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a scaffold for drug design.
Medicine: Its rigid framework can be used to design bioactive molecules with improved pharmacokinetic properties.
Industry: The compound can be used in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism by which 3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by restricting the conformational flexibility of the molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene.
Bicyclo[2.2.2]octane: Another rigid bicyclic structure with applications in drug design and materials science
Uniqueness
3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic framework, which provides a distinct set of chemical and physical properties. Its rigid structure and potential for diverse functionalization make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)12-6-9(7-12)10(13-12)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,14,15) |
InChI Key |
SPDHDCHRAMOLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


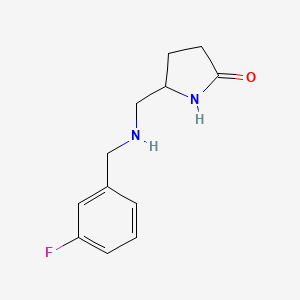
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)
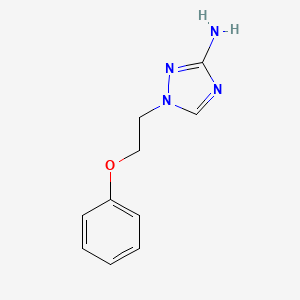
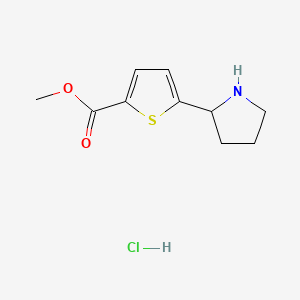
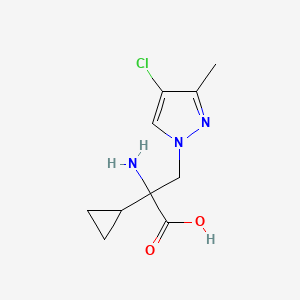
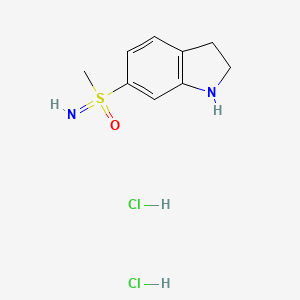
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
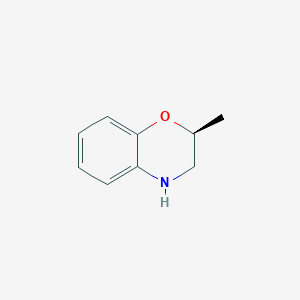
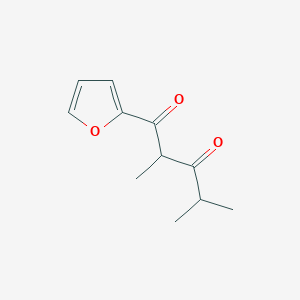
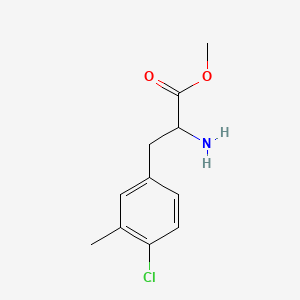
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
